molecular formula C17H14N4O2 B2383095 N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 932360-96-8

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

Cat. No.: B2383095
CAS No.: 932360-96-8
M. Wt: 306.325
InChI Key: ZJLRSYSVWGJHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a synthetic small molecule based on the chromenopyrazole scaffold, offered for early-stage pharmacological and biochemical research. Chromeno[4,3-c]pyrazole derivatives are an emerging area of interest in medicinal chemistry due to their structural similarity to privileged heterocyclic scaffolds known for diverse biological activities. Related chromone and pyrazole compounds have been investigated for a range of potential therapeutic properties, including serving as carbonic anhydrase inhibitors, exhibiting antioxidant effects, and demonstrating antiproliferative activity in preliminary screenings. The specific mechanism of action, biological targets, and research applications for this particular derivative require further experimental investigation and validation. Researchers are encouraged to conduct their own thorough characterization to determine its suitability for specific projects. This product is intended for research and manufacturing applications only. It is strictly not for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-17(19-9-11-5-3-4-8-18-11)16-13-10-23-14-7-2-1-6-12(14)15(13)20-21-16/h1-8H,9-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLRSYSVWGJHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with a chromone derivative under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted derivatives with potential biological activities.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.

Research Findings : In vitro assays showed that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages by up to 70% at concentrations of 10 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains.

Study Overview : A series of experiments tested the efficacy of this compound against pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors.

Synthesis Pathway

  • Formation of Pyrazole Ring : The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds.
  • Chromene Integration : Subsequent cyclization reactions lead to the formation of the chromene structure.
  • Final Modification : The introduction of the pyridine moiety is achieved through nucleophilic substitution reactions.

Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy
AnticancerInhibition of cell proliferationIC50: 5–15 µM
Anti-inflammatoryInhibition of TNF-α and IL-6Reduction up to 70%
AntimicrobialDisruption of bacterial cell wall synthesisMIC comparable to antibiotics

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, its ability to interact with DNA or proteins can lead to modulation of cellular processes such as apoptosis or cell cycle regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to pyrazole-carboxamide derivatives with varying substituents and fused ring systems:

Compound Name Core Structure Substituents/Modifications Hypothesized Target/Activity Molecular Weight (g/mol) Reference
N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide Chromeno[4,3-c]pyrazole-3-carboxamide Pyridin-2-ylmethyl group Potential enzyme/receptor modulation (e.g., cannabinoid receptors, kinases) ~349 (estimated) -
SR141716A (Rimonabant) Pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl, piperidinyl CB1 receptor antagonist 509.36
SR144528 Pyrazole-3-carboxamide Bicyclo[2.2.1]heptane, 4-chloro-3-methylphenyl CB2 receptor antagonist 541.47
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide Trifluoromethylpyridine, 4-fluorobenzyl Undisclosed (possibly kinase inhibition) 498.86
6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide Pyridine-3-carboxamide Thiazole, cyclohexylamino-pyridine Kinase inhibitor (hypothesized) ~568 (estimated)

Key Observations:

Chromeno-Pyrazole Fusion: The dihydrochromeno[4,3-c]pyrazole system in the target compound distinguishes it from non-fused pyrazole derivatives (e.g., SR141716A). This fusion may enhance metabolic stability and binding affinity through planar aromatic interactions .

Pyridine substituents at position 2 (vs. 4 in SR144528) may reduce steric hindrance in hydrophobic binding pockets.

Electron-Deficient Moieties : Unlike the trifluoromethylpyridine group in ’s compound, the target lacks strong electron-withdrawing groups, suggesting differences in electronic properties and target engagement.

Biological Activity

N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chromeno-pyrazole framework. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the chromeno moiety. Recent advancements in synthetic methodologies have streamlined the production of similar compounds, enhancing their availability for biological evaluation.

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. For instance, related compounds have shown promising results against glioblastoma cell lines by inhibiting key kinases involved in tumor growth. A specific derivative demonstrated low micromolar activity against AKT2/PKBβ, a critical target in glioma therapy .

Table 1: Summary of Anticancer Activity

CompoundTargetIC₅₀ (μM)Cell Line
4jAKT2<1Glioblastoma
C5EGFR0.07MCF-7

Kinase Inhibition

The compound's ability to inhibit kinases is a significant aspect of its biological profile. Kinases are pivotal in many signaling pathways that regulate cell growth and survival. Studies have shown that certain derivatives exhibit potent inhibitory effects on various kinases, suggesting their potential as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its effects involves the disruption of signaling pathways critical for cancer cell proliferation. By inhibiting specific kinases, these compounds can induce apoptosis in cancer cells while sparing normal cells from toxicity .

Case Studies

Recent research has highlighted the efficacy of related compounds in preclinical models:

  • Study on Glioblastoma : A study reported that a derivative of the compound inhibited 3D neurosphere formation in patient-derived glioma stem cells, indicating its potential to target cancer stem cells effectively .
  • EGFR Inhibition : Another study focused on pyrazole derivatives that showed significant antiproliferative activity against breast cancer cell lines (MCF-7), with one compound achieving an IC₅₀ comparable to established EGFR inhibitors like erlotinib .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide, and what intermediates are critical in its multi-step synthesis?

Methodological Answer:
The synthesis of chromeno-pyrazole derivatives generally involves cyclocondensation reactions between chromene precursors and pyrazole-forming reagents. A key intermediate is 2-imino-N-phenyl-2H-chromene-3-carboxamide , which undergoes nucleophilic substitution or cyclization with hydrazines or hydrazide derivatives to form the pyrazole ring . For example:

  • Step 1 : Reaction of chromene-3-carboxamide with hydrazine hydrate to form a hydrazinyl intermediate.
  • Step 2 : Cyclization using reagents like ethyl cyanoacetate or aldehydes under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole core.
    Microwave-assisted synthesis (e.g., 100–120°C, 150 W) can enhance reaction efficiency for similar pyrazole derivatives .
    Critical Intermediates :
  • 2-Hydrazinyl-chromeno-pyrimidinone derivatives.
  • Pyridin-2-ylmethylamine for the final carboxamide functionalization.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of chromeno-pyrazole derivatives like this compound?

Methodological Answer:
A combination of NMR , IR , and mass spectrometry is essential:

  • ¹H NMR : Assigns proton environments, e.g., dihydro-pyrazole protons (δ 3.5–4.5 ppm) and pyridin-2-ylmethyl signals (δ 8.0–8.5 ppm for aromatic protons) .
  • ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and fused aromatic systems.
  • IR : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH bending (~3300 cm⁻¹).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced: How do electronic and steric effects of substituents on the pyridine and chromene moieties influence the compound's reactivity in cyclocondensation reactions?

Methodological Answer:
Substituents significantly alter reaction kinetics and regioselectivity:

  • Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -Cl, -CF₃) increase electrophilicity at the carboxamide carbonyl, accelerating nucleophilic attack by hydrazines .
  • Steric hindrance from bulky groups (e.g., tert-butyl) on the chromene moiety can reduce cyclization efficiency, requiring higher temperatures or prolonged reaction times.
    Example : In related pyrimidine derivatives, methyl groups at the 4,6-positions enhance stability but reduce solubility, necessitating polar aprotic solvents (e.g., DMF) .

Advanced: What strategies can resolve contradictions in biological activity data observed for structurally similar chromeno-pyrazole carboxamides in different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from assay artifacts.
  • Computational docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with pyridine nitrogen) .
  • Metabolic stability assays : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation.

Advanced: How can computational chemistry optimize the synthesis and functionalization of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

  • Predict transition states for cyclization steps, identifying energy barriers and optimal reaction pathways.
  • Simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to guide the design of derivatives with enhanced bioactivity .
    Case Study : For similar pyridines, computational screening reduced experimental iterations by 70% in identifying catalysts for Suzuki-Miyaura couplings .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (e.g., hexane/ethyl acetate 7:3 → 1:1) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates (>95%) .

Advanced: What structural modifications to the chromeno-pyrazole core could enhance its pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Lipophilicity adjustments : Introduce -OCH₃ or -F groups to improve membrane permeability (logP <5).
  • Prodrug strategies : Convert the carboxamide to ester derivatives (e.g., ethyl carboxamide) for enhanced oral bioavailability.
  • PEGylation : Attach polyethylene glycol chains to the pyridine nitrogen to increase half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.